2-bromo-N-(prop-2-yn-1-yl)acetamide

Catalog No.
S683350
CAS No.
173208-24-7
M.F
C5H6BrNO
M. Wt
176.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-(prop-2-yn-1-yl)acetamide

CAS Number

173208-24-7

Product Name

2-bromo-N-(prop-2-yn-1-yl)acetamide

IUPAC Name

2-bromo-N-prop-2-ynylacetamide

Molecular Formula

C5H6BrNO

Molecular Weight

176.01 g/mol

InChI

InChI=1S/C5H6BrNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8)

InChI Key

FDXPMNDORQBUDN-UHFFFAOYSA-N

SMILES

C#CCNC(=O)CBr

Canonical SMILES

C#CCNC(=O)CBr

Availability and Potential Applications:

  • Several chemical suppliers offer 2-Bromo-N-(prop-2-ynyl)acetamide, indicating its potential use in various research fields [, ].
  • The presence of both a bromo and a propargyl group suggests potential applications in areas like organic synthesis and medicinal chemistry, but specific research findings are not readily available in the scientific literature.

2-Bromo-N-(prop-2-yn-1-yl)acetamide is a chemical compound with the molecular formula C₅H₆BrNO and a molar mass of 176.01 g/mol. It is classified under the category of acetamides and features a bromo substituent at the second position of the acetamide group. This compound is recognized for its unique structural characteristics, which include a propyne side chain that contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

There is no current information available on the specific mechanism of action of 2-Bromo-N-(prop-2-ynyl)acetamide in biological systems.

Due to the limited research on this compound, specific safety information is unavailable. However, based on functional groups, some potential hazards include [, ]:

  • Acute Toxicity: The presence of bromine suggests potential harm if swallowed or inhaled.
  • Skin and Eye Irritation: The amide and alkyne functionalities may cause skin or eye irritation upon contact.

The chemical behavior of 2-bromo-N-(prop-2-yn-1-yl)acetamide can be explored through several types of reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Alkyne Reactions: The propyne moiety allows for reactions typical of alkynes, such as addition reactions with electrophiles.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira reactions, due to the presence of the alkyne functional group .

Synthesis of 2-bromo-N-(prop-2-yn-1-yl)acetamide can be achieved through several methods:

  • Direct Bromination: The compound can be synthesized by brominating N-(prop-2-yn-1-yl)acetamide using bromine or other brominating agents.
  • Substitution Reactions: Starting from 2-bromoacetyl chloride, a nucleophilic substitution with propyne derivatives can yield the desired product.
  • Ugi Reaction: This multi-component reaction can also be utilized to synthesize this compound by combining an amine, an acid, an isocyanide, and an aldehyde or ketone .

2-Bromo-N-(prop-2-yn-1-yl)acetamide has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: It serves as a versatile intermediate in various chemical syntheses.
  • Material Science: Potential use in developing novel materials due to its reactive nature .

Interaction studies involving 2-bromo-N-(prop-2-yn-1-yl)acetamide are crucial for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Reactivity with Biological Targets: Investigating how this compound interacts with enzymes or receptors.
  • Mechanistic Studies: Understanding the pathways through which this compound exerts its effects at a molecular level.
  • Toxicological Assessments: Evaluating safety profiles and potential side effects associated with its use in medicinal applications .

Several compounds share structural similarities with 2-bromo-N-(prop-2-yn-1-yl)acetamide, highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
N-(prop-2-en-1-yl)acetamideC₄H₇NOContains a double bond instead of a triple bond
2-Bromo-N-(tert-butyl)acetamideC₇H₁₄BrNOContains a bulky tert-butyl group
3-Bromo-N-(prop-2-en-1-yl)acetamideC₅H₈BrNOSimilar structure but different position of bromine
2-Bromo-N-cyclopropylmethylacetamideC₈H₁₃BrNOFeatures a cyclopropyl group

The unique feature of 2-bromo-N-(prop-2-yn-1-yl)acetamide lies in its alkyne functionality combined with the bromo substituent, which may confer distinct reactivity patterns compared to these similar compounds .

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Bromo-N-(prop-2-ynyl)acetamide

Dates

Modify: 2023-08-15

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